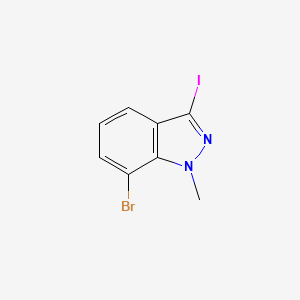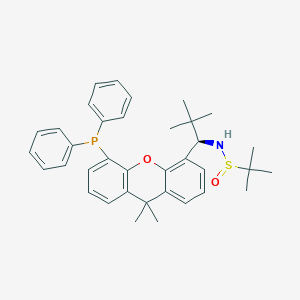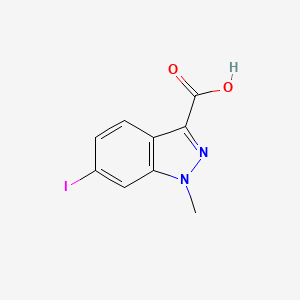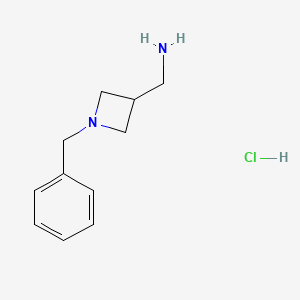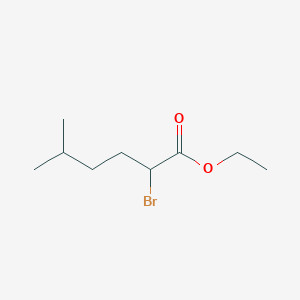![molecular formula C13H8BrFN2 B13674553 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry due to its unique structural properties. The presence of both bromine and fluorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
The synthesis of 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-bromo-2-fluoroacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures to ensure complete cyclization .
Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to streamline the synthesis process and improve yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine: The chlorine atom provides different electronic properties compared to bromine, affecting the compound’s reactivity.
8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H8BrFN2 |
|---|---|
Molekulargewicht |
291.12 g/mol |
IUPAC-Name |
8-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-10-5-3-7-17-8-12(16-13(10)17)9-4-1-2-6-11(9)15/h1-8H |
InChI-Schlüssel |
NHBSWMKWEKJACC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


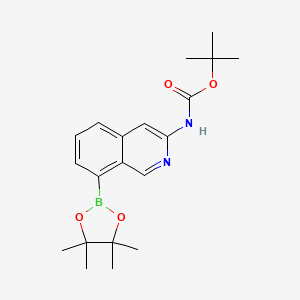
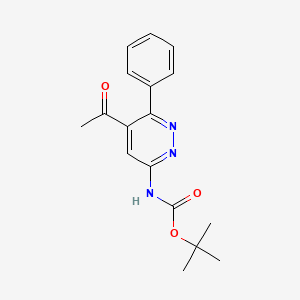
![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)

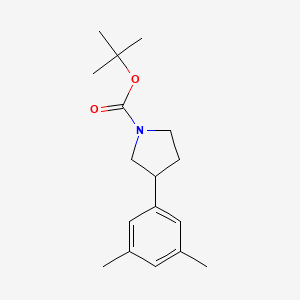
![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
![1-[3-(Trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B13674489.png)

